molecular formula C6H6ClNO B8537807 6-Hydroxynicotinyl chloride

6-Hydroxynicotinyl chloride

Cat. No.: B8537807
M. Wt: 143.57 g/mol
InChI Key: KDKAJWVLNAHXRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotinoyl chloride hydrochloride (CAS 20260-53-1), also known as pyridine-3-carbonyl chloride hydrochloride, is a reactive acyl chloride derivative of nicotinic acid. This compound is characterized by a pyridine ring substituted with a carbonyl chloride group at the 3-position and a hydrochloride salt form . It is primarily used in organic synthesis for introducing nicotinoyl moieties into target molecules, such as pharmaceuticals or agrochemicals. Due to its high reactivity, it requires careful handling under inert conditions and storage in corrosion-resistant containers to prevent hydrolysis or decomposition .

Properties

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

IUPAC Name

5-(chloromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H6ClNO/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,3H2,(H,8,9)

InChI Key

KDKAJWVLNAHXRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC=C1CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Chloronicotinoyl Chloride (CAS 58757-38-3)
  • Structure : 6-chloropyridine-3-carbonyl chloride.
  • Key Differences: The chlorine substituent at the pyridine ring’s 6-position enhances electrophilicity compared to nicotinoyl chloride hydrochloride, making it more reactive in nucleophilic acyl substitution reactions. Physical Properties: Boiling point 84–85°C (3 mmHg) . Applications: Used as a precursor in synthesizing herbicides and insecticides due to its electron-withdrawing chloro group, which stabilizes intermediates during coupling reactions .
Methyl 6-Chloronicotinate (CAS 1072438-56-2)
  • Structure : Methyl ester of 6-chloronicotinic acid.
  • Key Differences :
    • The ester group (-COOCH₃) reduces reactivity compared to acyl chlorides, making it suitable for controlled esterification or transesterification reactions.
    • Molecular Weight: 202.64 g/mol .
    • Applications: Intermediate in pharmaceutical synthesis, particularly for antidiabetic and antiviral agents, where ester groups are later hydrolyzed to carboxylic acids .
6-Morpholinonicotinoyl Chloride (CAS 313350-36-6)
  • Structure : Pyridine-3-carbonyl chloride with a morpholine substituent at the 6-position.
  • Key Differences :
    • The morpholine group introduces steric hindrance and basicity, altering solubility in polar solvents.
    • Applications: Utilized in metal-organic frameworks (MOFs) and coordination chemistry due to its ability to act as a ligand .
Hydrastinine Hydrochloride (CAS Not Provided)
  • Structure: A tetrahydroisoquinoline derivative with a dioxolo group and methyl substitution.
  • Key Differences: Unlike nicotinoyl chloride derivatives, this compound features a fused bicyclic structure, leading to distinct pharmacological activity (e.g., vasoconstrictor properties) .

Data Tables

Table 1: Structural and Physical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituents
Nicotinoyl chloride HCl 20260-53-1 C₆H₄ClNO·HCl 178.02 Not reported 3-COCl, HCl salt
6-Chloronicotinoyl chloride 58757-38-3 C₆H₃Cl₂NO 192.00 84–85 (3 mmHg) 3-COCl, 6-Cl
Methyl 6-chloronicotinate 1072438-56-2 C₈H₁₁ClN₂O₂ 202.64 Not reported 3-COOCH₃, 6-Cl
6-Morpholinonicotinoyl chloride 313350-36-6 C₁₁H₁₃ClN₂O₂ 264.69 Not reported 3-COCl, 6-morpholine

Q & A

Q. What are the key considerations for synthesizing 6-Hydroxynicotinyl chloride in a laboratory setting?

  • Methodological Answer : Synthesis should focus on controlling reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. For example, use anhydrous conditions to prevent hydrolysis, and employ slow addition of reagents to minimize side reactions. Purification via recrystallization or column chromatography is critical to isolate the product. Detailed procedural documentation, including solvent choices, reaction times, and characterization data (e.g., melting point, NMR), must be provided to ensure reproducibility .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Handle the compound in a fume hood with personal protective equipment (PPE: gloves, lab coat, safety goggles). Avoid moisture and heat, as the compound is likely moisture-sensitive and prone to decomposition. Store in a sealed, desiccated container under inert gas (e.g., argon) at temperatures below 4°C. Immediate cleanup of spills using dry absorbents is essential to prevent exothermic reactions .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • Methodological Answer : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the structure, particularly the hydroxyl and acyl chloride moieties. IR spectroscopy can validate functional groups (e.g., C=O stretch at ~1750 cm1^{-1}). Mass spectrometry (HRMS) ensures molecular weight accuracy. Include quantitative purity assessments via HPLC or elemental analysis. All data should align with literature benchmarks and be reported with error margins (e.g., ±0.1 ppm for NMR shifts) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when synthesizing this compound under varying conditions?

  • Methodological Answer : Systematically compare experimental variables (e.g., solvent polarity, catalyst loading, temperature gradients) using a fractional factorial design. Perform statistical analysis (ANOVA) to identify significant factors affecting yield. Cross-validate results with kinetic studies (e.g., monitoring reaction progress via TLC or in situ IR). Reconcile contradictions by reviewing primary literature for analogous reactions and adjusting mechanistic hypotheses (e.g., competing hydrolysis pathways) .

Q. What methodological approaches are optimal for studying the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Design a series of nucleophiles (e.g., amines, alcohols) with varying steric and electronic profiles. Use stopped-flow techniques to measure reaction kinetics under controlled conditions (pH, solvent dielectric constant). Quantify intermediates via 19F^{19}F-NMR (if fluorine-tagged) or UV-Vis spectroscopy. Compare experimental rate constants with computational models (DFT calculations) to elucidate transition states and validate proposed mechanisms .

Q. How should one design experiments to assess the stability of this compound under different pH conditions?

  • Methodological Answer : Prepare buffered solutions across a pH range (e.g., 2–12) and incubate the compound at controlled temperatures (25°C, 40°C). Monitor degradation via HPLC at regular intervals, quantifying parent compound loss and byproduct formation. Apply Arrhenius kinetics to predict shelf-life under storage conditions. Include control experiments (e.g., light exposure, oxygen sensitivity) to isolate pH-specific effects. Report degradation pathways (e.g., hydrolysis to nicotinic acid derivatives) with supporting spectral data .

Data Analysis and Reporting Guidelines

Q. How should researchers present contradictory data in publications involving this compound?

  • Methodological Answer : Clearly tabulate conflicting results (e.g., divergent yields or spectral anomalies) and annotate potential sources of error (e.g., instrumental drift, impurities). Use supplementary materials to provide raw datasets and statistical analyses (e.g., confidence intervals, R2^2 values). Discuss contradictions in the context of existing literature, proposing testable hypotheses for follow-up studies (e.g., isotopic labeling to trace reaction pathways) .

Q. What strategies ensure rigorous reproducibility in studies involving this compound?

  • Methodological Answer : Document all experimental parameters (e.g., batch numbers of reagents, equipment calibration records) in a lab notebook or electronic repository. Share detailed protocols via open-access platforms (e.g., protocols.io ). Validate results through independent replication by a second researcher. Use reference standards (e.g., commercially available nicotinoyl chloride derivatives) to benchmark analytical methods .

Q. Citations and Formatting Compliance :

  • All answers adhere to scientific reporting standards, including SI units, balanced equations with state symbols, and ACS-style referencing where applicable .
  • Safety protocols align with OSHA/NIOSH guidelines for hazardous chemical handling .
  • Data presentation follows journal-specific requirements for tables, graphs, and supplementary materials .

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